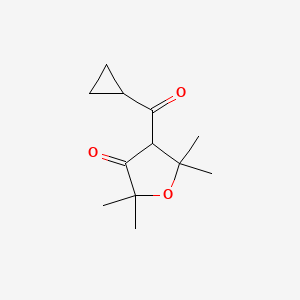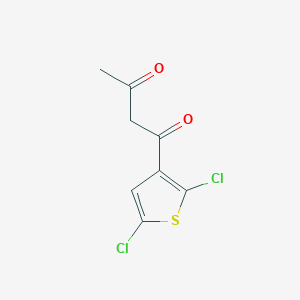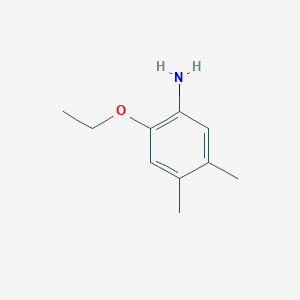![molecular formula C10H11N3O2 B15275185 2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a pent-3-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pent-3-yn-1-ylamino Group: The pent-3-yn-1-ylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with pent-3-yn-1-amine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the amino group.
Scientific Research Applications
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: It can be used in studies investigating the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various chemical applications.
Mechanism of Action
The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-5-carboxylic acid: Lacks the pent-3-yn-1-yl group, making it less hydrophobic and potentially less bioactive.
2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can affect its reactivity and binding properties.
2-[(Pent-3-yn-1-yl)amino]pyridine-5-carboxylic acid:
Uniqueness
2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of both the pent-3-yn-1-ylamino group and the carboxylic acid group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(pent-3-ynylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-4-5-11-10-12-6-8(7-13-10)9(14)15/h6-7H,4-5H2,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
KGJHXPZDOGSDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=NC=C(C=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




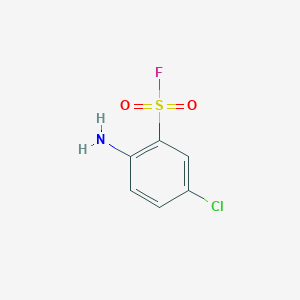
![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15275138.png)

![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)
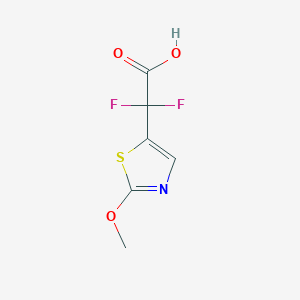
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)

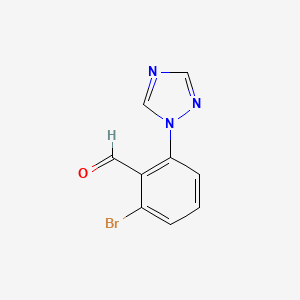
![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
